
(2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone is an organic compound that belongs to the class of benzophenones. Benzophenones are known for their diverse applications in various fields, including chemistry, biology, and industry. This compound is characterized by the presence of a hydroxy group, a methyl group, and a nitro group attached to a phenyl ring, which is further connected to a phenylmethanone structure.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone typically involves the nitration of 2-hydroxy-5-methylbenzophenone. The nitration process can be carried out using a mixture of concentrated nitric acid and sulfuric acid under controlled temperature conditions. The reaction is exothermic and requires careful monitoring to prevent overheating and decomposition of the product.
Industrial Production Methods
In an industrial setting, the production of this compound can be scaled up by employing continuous flow reactors. These reactors allow for better control of reaction parameters, such as temperature and concentration, leading to higher yields and purity of the final product. The use of automated systems also enhances safety and efficiency in large-scale production.
化学反応の分析
Types of Reactions
(2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone undergoes various chemical reactions, including:
Oxidation: The hydroxy group can be oxidized to a carbonyl group using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or iron powder in acidic conditions.
Substitution: The methyl group can undergo electrophilic substitution reactions, such as halogenation, using reagents like bromine or chlorine.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄) in an alkaline medium.
Reduction: Hydrogen gas (H₂) with a palladium catalyst (Pd/C) or iron powder (Fe) in hydrochloric acid (HCl).
Substitution: Bromine (Br₂) in the presence of a Lewis acid catalyst like aluminum chloride (AlCl₃).
Major Products Formed
Oxidation: Formation of 2-hydroxy-5-methyl-3-nitrobenzophenone.
Reduction: Formation of (2-hydroxy-5-methyl-3-aminophenyl)(phenyl)methanone.
Substitution: Formation of 2-hydroxy-5-bromo-3-nitrophenyl)(phenyl)methanone.
科学的研究の応用
(2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone has several applications in scientific research:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential biological activities, including antimicrobial and anti-inflammatory properties.
Medicine: Explored for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and UV-absorbing agents for sunscreens and other cosmetic products.
作用機序
The mechanism of action of (2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone involves its interaction with specific molecular targets and pathways. The hydroxy group can form hydrogen bonds with biological molecules, while the nitro group can participate in redox reactions. These interactions can modulate the activity of enzymes and receptors, leading to various biological effects. The compound’s ability to undergo electrophilic and nucleophilic reactions also contributes to its diverse biological activities.
類似化合物との比較
Similar Compounds
(2-Hydroxy-5-methylphenyl)(phenyl)methanone: Lacks the nitro group, resulting in different chemical reactivity and biological activity.
(2-Hydroxy-3-nitrophenyl)(phenyl)methanone: Similar structure but with the nitro group in a different position, affecting its chemical properties and applications.
(2-Hydroxy-5-methyl-3-nitrophenyl)(4-methylphenyl)methanone:
Uniqueness
(2-Hydroxy-5-methyl-3-nitrophenyl)(phenyl)methanone is unique due to the specific arrangement of its functional groups, which imparts distinct chemical and biological properties. The presence of both hydroxy and nitro groups allows for versatile reactivity, making it a valuable compound in various research and industrial applications.
特性
CAS番号 |
4072-26-8 |
|---|---|
分子式 |
C14H11NO4 |
分子量 |
257.24 g/mol |
IUPAC名 |
(2-hydroxy-5-methyl-3-nitrophenyl)-phenylmethanone |
InChI |
InChI=1S/C14H11NO4/c1-9-7-11(14(17)12(8-9)15(18)19)13(16)10-5-3-2-4-6-10/h2-8,17H,1H3 |
InChIキー |
DDBVQKDHZLCTEK-UHFFFAOYSA-N |
正規SMILES |
CC1=CC(=C(C(=C1)[N+](=O)[O-])O)C(=O)C2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


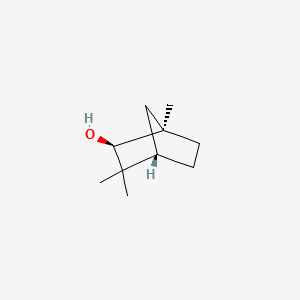
![2-[(1-Methylethyl)amino]-1-(2-naphthalenyl)ethanone](/img/structure/B14143315.png)
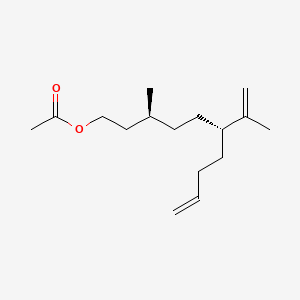
![2-(5-amino-2H-tetrazol-2-yl)-N'-[(2Z,3E)-4-phenylbut-3-en-2-ylidene]acetohydrazide](/img/structure/B14143336.png)
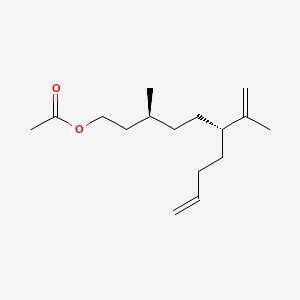
![6-methyl-4-(methylamino)furo[3,4-c]pyridin-3(1H)-one](/img/structure/B14143351.png)

![(1R,3R,8R,12S,19E,25R)-5,14,26-trimethylspiro[2,10,13,17,24-pentaoxapentacyclo[23.2.1.03,8.08,26.012,14]octacosa-4,19,21-triene-27,2'-oxirane]-11,18,23-trione](/img/structure/B14143367.png)
![5'-bromospiro[1-azabicyclo[2.2.2]octane-3,2'(3'H)-furo[2,3-b]pyridine]](/img/structure/B14143369.png)

![4-methyl-6-oxo-6H-benzo[c]chromen-3-yl N-(tert-butoxycarbonyl)-L-valinate](/img/structure/B14143374.png)
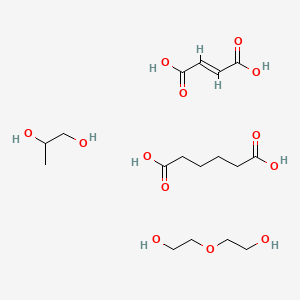
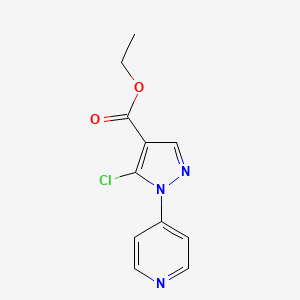
![N-[2-(Cyclopropylamino)-2-oxoethyl]piperidine-4-carboxamide](/img/structure/B14143395.png)
